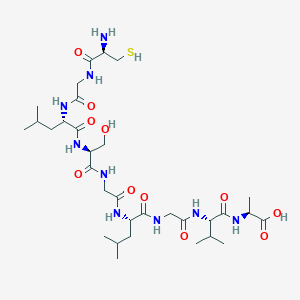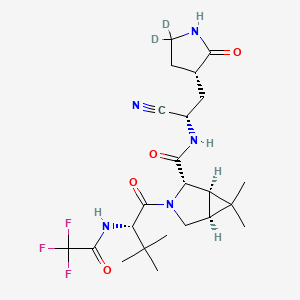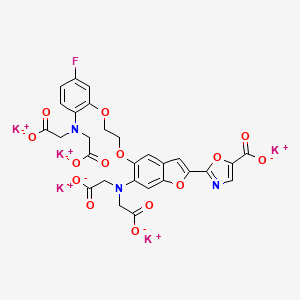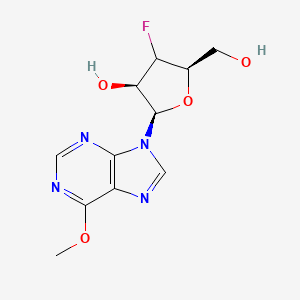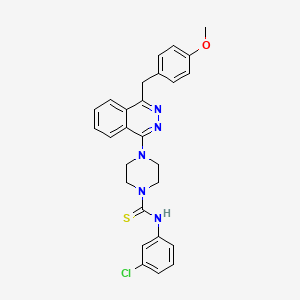
Cdk1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk1-IN-5 is a small molecule inhibitor targeting Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK1 is essential for the transition between the G2 phase and mitosis, making it a critical target for cancer therapy due to its role in promoting cell proliferation and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdk1-IN-5 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against CDK1. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cdk1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Cdk1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK1 in cell cycle regulation and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the effects of CDK1 inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK1 and suppress tumor growth.
Industry: Utilized in the development of new pharmaceuticals targeting CDK1 and related pathways
Wirkmechanismus
Cdk1-IN-5 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the cyclin B1-CDK1 complex, which is essential for the initiation of mitosis .
Vergleich Mit ähnlichen Verbindungen
Cdk1-IN-5 is compared with other CDK1 inhibitors such as dinaciclib and roscovitine. While all these compounds target CDK1, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Dinaciclib: A potent CDK1 inhibitor with broad-spectrum activity against multiple CDKs.
Roscovitine: A CDK1 inhibitor with additional activity against CDK2 and CDK5.
Flavopiridol: Another CDK1 inhibitor with a different chemical structure and mechanism of action
This compound stands out due to its specific targeting of CDK1, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H26ClN5OS |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35) |
InChI-Schlüssel |
IVSLHVMDZYSVFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


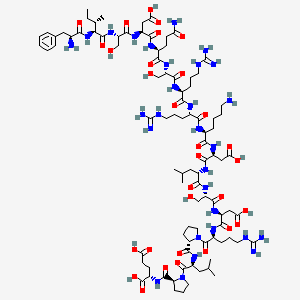
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

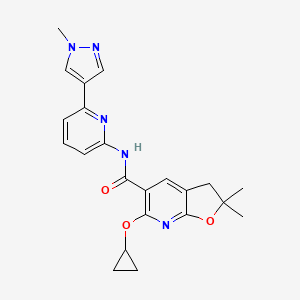
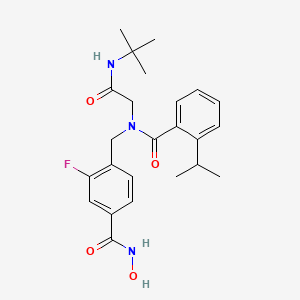
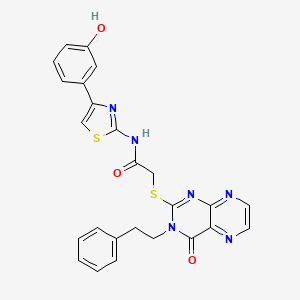
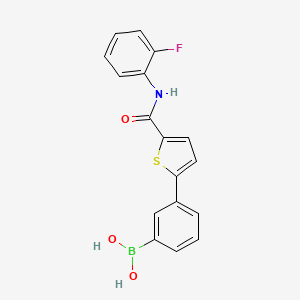
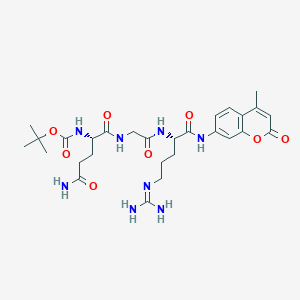
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
